gallium tetrasulfophthalocyanine
Description
Overview of Phthalocyanine (B1677752) Macrocycle Systems in Contemporary Research
Phthalocyanines (Pcs) are robust, intensely colored macrocyclic compounds with an extensive delocalized π-electron system. rsc.org Structurally similar to porphyrins, they consist of four isoindole units linked by nitrogen atoms, creating a central cavity capable of chelating over 70 different elements. rsc.orgwikipedia.org This structural versatility allows for extensive tailoring of their physical, chemical, and optoelectronic properties. wikipedia.orgCurrent time information in Bangalore, IN. In contemporary research, phthalocyanine-based materials are investigated for a wide array of applications, including as catalysts, chemical sensors, organic semiconductors, and photosensitizers in photodynamic therapy (PDT). rsc.orgresearchgate.netnih.gov Their remarkable chemical, thermal, and photostability, combined with their strong absorption in the red region of the electromagnetic spectrum, makes them particularly suitable for light-harvesting applications. rsc.orgresearchgate.netresearchgate.net
Importance of Peripheral Sulfonation for Modulating Molecular Properties
Attaching functional groups to the periphery of the phthalocyanine ring is a key strategy for tuning its characteristics. Sulfonation, the introduction of sulfonic acid (-SO₃H) or sulfonate (-SO₃⁻) groups, is of particular importance. The primary effect of sulfonation is a significant increase in water solubility, which is critical for biological applications like PDT where administration in aqueous media is required. However, sulfonation also introduces a strong tendency for the phthalocyanine molecules to aggregate in aqueous solutions through π-π stacking interactions. This aggregation can be detrimental, as it often quenches the excited states and reduces the efficiency of processes like fluorescence and singlet oxygen generation. The aggregation behavior itself can be influenced by factors such as concentration, pH, and the presence of surfactants. ulakbim.gov.tr For instance, sulfonated gallium phthalocyanine has been observed to be aggregated in aqueous media but can be fully disaggregated in the presence of a surfactant like Triton X-100.
Emergence of Gallium Tetrasulfophthalocyanine as a Multifaceted Research Compound
This compound, specifically chloro(gallium) tetrasulfophthalocyanine, emerges as a compound that synergistically combines the beneficial attributes of its core components. The central gallium ion promotes efficient triplet state formation, a prerequisite for a good photosensitizer. ulakbim.gov.tr The four sulfonate groups impart the necessary water solubility for potential biomedical applications. While aggregation in water is a challenge, studies have shown that this can be managed. The compound's strong light absorption in the therapeutic window (600-800 nm) and its ability to generate reactive oxygen species make it a promising candidate for photodynamic therapy. ulakbim.gov.tr Its well-defined spectroscopic properties also make it a subject of fundamental photophysical and photochemical studies.
Scope and Objectives of Academic Inquiry into this compound
Academic inquiry into this compound is primarily driven by the goal of developing effective agents for photodynamic therapy. Research focuses on several key areas:
Synthesis and Characterization: Developing reliable methods for the synthesis and purification of highly pure this compound. This includes detailed characterization using techniques like FT-IR, NMR, UV-Vis, and mass spectrometry.
Photophysical and Photochemical Properties: Quantifying its light-absorbing capabilities, fluorescence behavior, triplet state characteristics, and, most importantly, its efficiency in generating singlet oxygen. ulakbim.gov.tr
Aggregation Studies: Understanding the dynamics of how and why the molecules aggregate in different solvent systems, particularly in water, and developing strategies to control or prevent this aggregation to maintain its photoactivity.
Application-Oriented Research: Investigating its efficacy as a photosensitizer in biological systems, its potential as a catalyst, or its use in chemical sensors.
The overarching objective is to build a comprehensive understanding of the structure-property-activity relationships of this molecule to optimize its performance for specific technological and biomedical applications.
Properties
CAS No. |
105155-90-6 |
|---|---|
Molecular Formula |
C12H26NO9P |
Synonyms |
gallium tetrasulfophthalocyanine |
Origin of Product |
United States |
Photophysical and Photochemical Properties and Mechanisms
Excited State Dynamics of Gallium Tetrasulfophthalocyanine
Upon absorption of light, GaTSPc is promoted to an excited singlet state. The fate of this excited state is governed by several dynamic processes, including intersystem crossing to a triplet state and non-radiative decay.
Intersystem crossing (ISC) is a radiationless transition between two electronic states with different spin multiplicities, in this case, from an excited singlet state (S₁) to an excited triplet state (T₁). wikipedia.org This process is crucial for photosensitizers like GaTSPc because the subsequent reactions that produce reactive oxygen species typically originate from the longer-lived triplet state. The presence of a heavy central metal atom like gallium enhances the probability of this spin-forbidden transition through a phenomenon known as spin-orbit coupling. wikipedia.orgdergipark.org.tr
The triplet state (T₁) is a critical intermediate in photochemical reactions due to its relatively long lifetime compared to the singlet state. mdpi.com This extended lifetime allows for interaction with other molecules, particularly molecular oxygen. Phthalocyanine (B1677752) complexes with diamagnetic metals such as gallium(III) are known to exhibit long triplet state lifetimes and high triplet quantum yields, which are essential for efficient photosensitization. researchgate.net
The triplet quantum yield (ΦT) represents the fraction of absorbed photons that result in the formation of the triplet state. For a representative gallium phthalocyanine, a triplet quantum yield of 0.69 has been reported. researchgate.net The lifetime of the triplet state for a similar GaPc derivative has been measured to be 200 µs. researchgate.net
| Parameter | Value | Reference Compound |
|---|---|---|
| Triplet Quantum Yield (ΦT) | 0.69 | Gallium Phthalocyanine |
| Triplet State Lifetime (τT) | 200 µs | Gallium Phthalocyanine |
Reactive Oxygen Species (ROS) Generation Mechanisms
The therapeutic effect of photosensitizers like GaTSPc in photodynamic therapy is primarily mediated by the production of reactive oxygen species (ROS). nih.gov ROS are highly reactive molecules that can induce cellular damage. nih.gov The generation of ROS by photosensitizers can occur through two main pathways, known as Type I and Type II photoreactions.
In Type I photoreactions, the excited triplet state of the photosensitizer interacts directly with a substrate molecule, such as a biological molecule or the solvent. This interaction typically involves electron or hydrogen atom transfer, leading to the formation of radicals and radical ions. For instance, the triplet state of sodium tetrasulfonated chlorogallium phthalocyanine (GaTSPc) has been shown to abstract an electron from tyrosine, demonstrating a Type I mechanism. nih.gov Cationic micelles can further promote the importance of the Type I mechanism in the photo-oxidation of tyrosine sensitized by GaTSPc. nih.gov These resulting radicals can then react with molecular oxygen to produce other reactive oxygen species like superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH).
The Type II photoreaction is often the dominant mechanism for many phthalocyanine-based photosensitizers. In this process, the excited triplet state of the photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is naturally in a triplet state. This energy transfer results in the formation of the highly reactive singlet oxygen (¹O₂), a potent oxidizing agent.
The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the fraction of absorbed photons that result in the formation of singlet oxygen. Gallium phthalocyanines have been noted for their ability to generate singlet oxygen due to the presence of the heavy gallium atom. researchgate.net For a gallium phthalocyanine derivative, a singlet oxygen quantum yield of 0.41 has been reported. researchgate.net Studies on other substituted gallium(III) phthalocyanines have shown singlet oxygen quantum yields as high as 0.64 and 0.65 in dimethyl sulfoxide (B87167) (DMSO). researchgate.net
| Compound | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent |
|---|---|---|
| Gallium Phthalocyanine | 0.41 | Not Specified |
| Non-peripherally Anisole-tetrasubstituted Gallium(III) Phthalocyanine | 0.64 | DMSO |
| Non-peripherally Thioanisole-tetrasubstituted Gallium(III) Phthalocyanine | 0.65 | DMSO |
Photodegradation Mechanisms and Photostability
Photodegradation refers to the light-induced decomposition of the photosensitizer. High photostability is desirable for prolonged and efficient photochemical activity. The primary mechanism of photodegradation for many phthalocyanines is oxidation by the singlet oxygen they generate. mdpi.com
The photostability of metallophthalocyanines is dependent on several factors, including the central metal ion, the nature of peripheral substituents, and the solvent environment. mdpi.com
Substituents: The introduction of sulfonato groups enhances the water solubility of the phthalocyanine macrocycle. researchgate.net This is a crucial property for applications in biological systems. However, the aggregation state in aqueous media can affect photostability. Water-soluble gallium(III) phthalocyanine derivatives can aggregate in aqueous solutions, but this aggregation can be reversed by the addition of surfactants like Triton X-100. researchgate.net
Solvent Effects: The solvent plays a significant role in the photodegradation of phthalocyanines. The rate of photochemical degradation for indium phthalocyanines, a related group III metal complex, was found to increase in the order: benzene (B151609) ~ 1-chloronaphthalene (B1664548) < DMF < DMSO < dichloromethane. mdpi.com This suggests that solvents can influence stability through different solvation effects or direct chemical interactions with the phthalocyanine complex. mdpi.com The higher solubility of oxygen in many organic solvents compared to water can also contribute to a greater rate of photo-oxidative degradation. mdpi.com
Energy Transfer and Electron Transfer Processes
Upon absorption of light, this compound is excited to a singlet state. From this state, it can undergo intersystem crossing to a longer-lived triplet state, which is crucial for both energy and electron transfer processes.
Energy transfer processes are fundamental to the photosensitizing action of phthalocyanines.
Intramolecular Energy Transfer: In covalently linked donor-acceptor systems, energy can be transferred within the same molecule. For instance, in subphthalocyanine-phthalocyanine dyads, efficient singlet-singlet energy transfer can occur from the excited subphthalocyanine (B1262678) to the phthalocyanine unit. nih.gov This process is highly dependent on the spatial arrangement and spectral overlap of the constituent chromophores.
Intermolecular Energy Transfer: The most significant intermolecular energy transfer process for this compound is the sensitization of singlet oxygen. The excited triplet state of the phthalocyanine transfers its energy to ground-state molecular oxygen, resulting in the formation of singlet oxygen. This is a key step in the Type II photochemical mechanism.
Photoinduced electron transfer (PET) is another pathway for the deactivation of the excited state of this compound and is the basis of the Type I photochemical mechanism. In this process, the excited photosensitizer directly interacts with a substrate by donating or accepting an electron.
Studies on sodium tetrasulfonated chlorogallium phthalocyanine (GaTSPC) have shown that it can participate in a Type I electron transfer mechanism, particularly in organized media like cationic micelles. nih.gov The triplet state of GaTSPC has the ability to abstract an electron from a suitable substrate like tyrosine. nih.gov In contrast, for zinc disulfonated phthalocyanine, the Type II mechanism involving singlet oxygen is predominant under similar conditions. nih.gov The efficiency of PET can be modulated by the electronic properties of peripheral substituents and the surrounding solvent polarity. nih.gov In phthalocyanine-fullerene dyads, for example, photoinduced electron transfer is a key process for charge separation.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a cornerstone of modern computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. ohio-state.eduyoutube.com DFT calculations are used to determine the ground-state properties of a system by solving the Kohn-Sham equations. youtube.com For a molecule like gallium tetrasulfophthalocyanine, DFT would be employed to understand its fundamental electronic characteristics and geometry.
Electronic Structure and Orbital Analysis (HOMO-LUMO Gap)
The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com
Interactive Data Table: Illustrative DFT-Calculated Properties Since specific data for this compound is unavailable, the following table illustrates typical data that would be generated from DFT calculations for a metallophthalocyanine complex. The values are hypothetical.
Ground State Geometries and Vibrational Frequencies
DFT calculations are highly effective for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. nih.gov The process involves optimizing the molecular structure to find the minimum energy configuration.
Once the optimized geometry is found, vibrational frequency analysis can be performed. mdpi.com This calculation predicts the frequencies of the normal modes of vibration of the molecule. The resulting theoretical vibrational spectrum (often corresponding to Infrared and Raman spectra) is invaluable for interpreting experimental spectroscopic data and confirming the structural integrity of the synthesized compound. researchgate.net Each calculated frequency corresponds to a specific atomic motion, such as the stretching or bending of bonds within the phthalocyanine (B1677752) macrocycle or between the gallium ion and the nitrogen atoms. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronic excited states. ohio-state.edumdpi.com This is essential for understanding how the molecule interacts with light, which is fundamental to its applications in photonics and medicine.
Simulation of Electronic Absorption Spectra
TD-DFT is widely used to simulate the electronic absorption spectrum (like a UV-Vis spectrum) of a molecule. ohio-state.eduyoutube.com The calculation yields the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied orbital, and the oscillator strengths, which relate to the intensity of the absorption peaks. arxiv.org For this compound, TD-DFT would predict the energies of the characteristic Q-band and Soret (or B-band) absorptions, which are typical for phthalocyanine compounds. These calculations help assign the electronic transitions observed in experimental spectra. uni-tuebingen.denih.gov
Excited State Geometries and Transition Properties
Upon absorption of light, a molecule can relax to a new minimum energy geometry in its excited state. TD-DFT can be used to optimize the geometry of these excited states. nih.govresearchgate.net Understanding the changes in geometry between the ground and excited states is crucial for describing the photophysical properties of the molecule, including the emission (fluorescence) energy. The difference between the absorption and emission energies is known as the Stokes shift, a key parameter in applications involving light emission. arxiv.orgresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics simulations are a computational method used to study the physical movements of atoms and molecules over time. rsc.org While DFT and TD-DFT provide information on static electronic properties, MD simulations offer insights into the dynamic behavior of the system, such as its interaction with a solvent or its conformational changes. nih.gov
For this compound, MD simulations could be used to study its aggregation behavior in solution, a phenomenon common to planar molecules like phthalocyanines. Simulations could also model the interaction of the sulfonated peripheral groups with water molecules, providing a molecular-level understanding of its solubility and behavior in aqueous environments. Although specific MD studies on this compound are not available, this method has been applied to study liquid gallium and other complex systems. psu.edu
Conformational Flexibility and Dynamic Behavior
The conformational flexibility of this compound, like other metallophthalocyanines, is primarily centered around the planarity of the macrocyclic ring, the position of the central gallium atom, and the orientation of the peripheral sulfonate substituents.
Theoretical and computational studies, including Density Functional Theory (DFT), indicate that the phthalocyanine (Pc) macrocycle is inherently a highly conjugated and structurally rigid system. acs.orgacs.org However, some degree of conformational flexibility does exist. Crystal structure analyses of related gallium phthalocyanine complexes, such as chloro(phthalocyaninato)gallium(III) (ClGaPc) and µ-oxobis(phthalocyaninato)gallium(III) (PcGaOGaPc), provide insight into the potential structural dynamics. mdpi.comresearchgate.net
In these structures, the central gallium atom is often displaced from the mean plane of the four coordinating isoindole nitrogen atoms. This displacement is influenced by the nature of the axial ligand attached to the gallium. For instance, in one modification of ClGaPc, the gallium atom is situated 0.44 Å above the N4 plane. mdpi.comacs.org In the dimeric PcGaOGaPc, this displacement is slightly larger at 0.49 Å. mdpi.comresearchgate.net This out-of-plane movement of the central metal ion represents a key aspect of the molecule's conformational state.
The phthalocyanine macrocycle itself can exhibit non-planar distortions, often described as "doming," "ruffling," or "saddling." While the core structure is relatively rigid, the peripheral benzene (B151609) rings can undergo slight rotations. The sulfonate groups (SO₃⁻) attached to these rings in this compound introduce additional degrees of freedom. The rotation around the C-S bond allows the bulky and polar sulfonate groups to adopt various orientations relative to the macrocycle plane. These orientations are crucial in dictating the molecule's interaction with its environment, including solvent molecules and neighboring phthalocyanine units.
Molecular dynamics simulations and conformational analysis of macrocycles, in general, suggest that while the large-scale structure is maintained, localized motions and slight puckering of the ring are possible. nih.govnih.gov For phthalocyanines, low-frequency vibrations corresponding to out-of-plane modes have been calculated, indicating the energetic accessibility of such distortions. colostate.edu
The dynamic behavior of this compound in solution is dominated by aggregation phenomena. Due to the large, planar aromatic surface, phthalocyanine molecules have a strong tendency to stack via π-π interactions. The sulfonate groups, being highly polar and capable of hydrogen bonding, play a critical role in mediating these interactions, especially in aqueous media.
Table 1: Selected Structural Parameters of Gallium Phthalocyanine Derivatives from Crystal Structure Analysis
| Compound | Gallium Displacement from N4 Plane (Å) | Inter-planar Distance (Å) | Stacking Arrangement | Reference |
| Chloro(phthalocyaninato)gallium(III) | 0.44 | ~3.4 | Dimer pairs | mdpi.com |
| µ-Oxobis(phthalocyaninato)gallium(III) | 0.49 | 3.47 | Eclipsed conformation in dimer | mdpi.com |
This table presents data from related gallium phthalocyanine structures to infer the conformational characteristics of this compound.
Solvent Effects on Molecular Structure and Dynamics
The solvent environment has a profound impact on the molecular structure and dynamic behavior of this compound, primarily by influencing its aggregation state. The high water solubility imparted by the four sulfonate groups means that its behavior in aqueous and polar organic solvents is of particular interest.
In aqueous solutions, sulfonated metallophthalocyanines are known to form aggregates, even at low concentrations. nih.gov The nature of these aggregates (e.g., dimers, trimers, or higher-order stacks) and their geometry (e.g., cofacial or slipped-stack) are highly dependent on the solvent composition, concentration, temperature, and the nature of the central metal ion. nih.gov The aggregation is driven by a combination of hydrophobic interactions between the macrocyclic cores and π-π stacking.
Spectroscopic studies on related water-soluble phthalocyanines show that the solvent can dictate the type of aggregate formed. For example, studies on copper(II) phthalocyanine derivatives have shown that in water, molecules tend to form cofacial aggregates, often referred to as H-aggregates. mdpi.com In contrast, in organic solvents like ethanol, slipped-cofacial arrangements (J-aggregates) may be favored. mdpi.com The presence of additives, such as surfactants or organic co-solvents, can disrupt these aggregates, leading to a higher proportion of monomeric species.
Computational studies have complemented these experimental findings, showing that the explicit interaction of solvent molecules with the phthalocyanine, particularly with the charged sulfonate groups, is critical. researchgate.net Water molecules can form hydration shells around the sulfonate groups, which in turn influences the intermolecular interactions between phthalocyanine units. The balance between the solvophobic forces driving the aromatic cores together and the electrostatic repulsion between the negatively charged sulfonate groups determines the final aggregated structure.
The choice of solvent also affects the electronic properties of the monomer. Solvatochromism, the change in the color of a solution with a change in solvent polarity, is observed in phthalocyanine solutions. This is reflected in shifts in the Q-band absorption maximum in the UV-Vis spectrum. These shifts arise from the differential stabilization of the ground and excited electronic states by the solvent.
Table 2: Influence of Solvent on the Aggregation Behavior of Sulfonated Phthalocyanines
| Phthalocyanine Derivative | Solvent | Observed Aggregation Behavior | Spectroscopic Evidence | Reference |
| Metallophthalocyanine tetrasulfonates | Aqueous solution with 10% serum | Aggregated | Absorption spectra | nih.gov |
| Copper(II) tetrakis{(2′,6′-dimethyl-4′-sulfonic acid)phenoxy}phthalocyaninate | Water | Cofacial aggregation (H-aggregates) | UV-Vis and Magnetic Circular Dichroism | mdpi.com |
| Copper(II) tetrakis{(2′,6′-dimethyl-4′-sulfonic acid)phenoxy}phthalocyaninate | Ethanol | Slipped-cofacial aggregation (J-aggregates) | UV-Vis and Magnetic Circular Dichroism | mdpi.com |
| Metal-free tetrakis{(2′,6′-dimethyl-4′-sulfonic acid)phenoxy}phthalocyaninate | Water | Slipped-cofacial aggregation | Spectroscopic approach | mdpi.com |
This table summarizes findings for structurally similar sulfonated phthalocyanines to illustrate the principles of solvent effects on this compound.
Supramolecular Chemistry and Self Assembly
Aggregation Behavior in Solution and Solid State
Aggregation is a predominant characteristic of phthalocyanines in both liquid and solid phases, driven primarily by the tendency to minimize unfavorable interactions between the large aromatic macrocycle and the surrounding solvent, alongside strong intermolecular attractive forces. For water-soluble derivatives like gallium tetrasulfophthalocyanine, this behavior is particularly pronounced in aqueous media. The process is complex, influenced by factors such as van der Waals forces, charge-transfer interactions, and hydrogen bonding.
In solution, this compound exists in a dynamic equilibrium between its monomeric (single molecule) form and various aggregated states. The initial step in this process is typically the formation of a dimer, where two phthalocyanine (B1677752) molecules stack together. This equilibrium can be represented as:
2M ⇌ D
where M is the monomer and D is the dimer. This initial dimerization can be followed by the addition of more monomers to form higher-order aggregates, such as trimers, tetramers, and eventually, extended columnar stacks.
Two primary forms of aggregates are characterized based on the relative orientation of the stacked macrocycles:
H-aggregates: Involve a face-to-face (co-facial) arrangement, which is the most common type for phthalocyanines.
J-aggregates: Characterized by an edge-to-edge arrangement, which is observed less frequently. mdpi.com
The stability of these aggregates and the position of the monomer-dimer equilibrium are not fixed but are highly sensitive to the surrounding chemical environment. In some systems, a fast monomer-dimer equilibrium is not observed, indicating the formation of highly stable dimeric structures.
The extent of aggregation is profoundly influenced by several external factors. By controlling these parameters, the degree of self-assembly can be precisely modulated.
Concentration: According to Le Chatelier's principle, an increase in the concentration of this compound in solution will shift the equilibrium towards the formation of dimers and higher-order aggregates. Conversely, at very high dilutions, the monomeric form is favored.
Solvent: The nature of the solvent plays a critical role. In coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), phthalocyanines tend to remain in their monomeric state due to strong solvent-solute interactions. researchgate.net In contrast, in aqueous solutions or other polar, non-coordinating solvents, the hydrophobic effect drives the aggregation of the macrocycles to minimize their contact with the solvent. The solvent's polarity and coordinating ability can cause shifts in the absorption maxima. mdpi.comnih.gov
Ionic Strength: For charged molecules like this compound, which bears four negative sulfonate (SO₃⁻) groups, electrostatic repulsion between monomers is a significant barrier to aggregation. Increasing the ionic strength of the solution by adding a salt introduces counter-ions (cations) that screen these negative charges. This shielding of electrostatic repulsion lowers the energy barrier for aggregation, thereby promoting the formation of stacked assemblies. nih.gov
Table 1: Factors Influencing the Aggregation of this compound
| Parameter | Effect on Aggregation | Underlying Mechanism |
|---|---|---|
| Concentration | Increasing concentration promotes aggregation. | Shifts the monomer-dimer equilibrium toward the aggregated state (Le Chatelier's Principle). |
| Solvent Type | Non-coordinating and polar solvents (e.g., water) enhance aggregation. Coordinating solvents (e.g., DMSO) favor the monomeric state. | The hydrophobic effect in water drives aggregation. Coordinating solvents interact with the central metal ion and macrocycle, preventing stacking. researchgate.net |
| Ionic Strength | Increasing ionic strength promotes aggregation. | Cations from the added salt screen the electrostatic repulsion between the negatively charged sulfonate groups on adjacent molecules. nih.gov |
UV-Visible (UV-Vis) absorption spectroscopy is a primary and effective tool for monitoring the aggregation of phthalocyanines. The electronic spectrum of a monomeric phthalocyanine is characterized by two main absorption regions: the Soret band (or B band) in the near-UV region (300-400 nm) and, more importantly, an intense Q-band in the visible region (600-700 nm). mdpi.comnih.gov
The Q-band arises from the π-π* electronic transition of the aromatic macrocycle and is exquisitely sensitive to intermolecular interactions. mdpi.comresearchgate.net The formation of aggregates leads to distinct and predictable changes in the Q-band:
H-aggregation results in a splitting of the Q-band, with the most prominent feature being a new, often broader, absorption band appearing at a shorter wavelength (a blue-shift or hypsochromic shift) compared to the monomer Q-band. mdpi.com The intensity of the monomer band typically decreases as the aggregate band grows.
J-aggregation leads to the appearance of a new, sharp band at a longer wavelength (a red-shift or bathochromic shift). mdpi.com
These spectral shifts provide a direct, real-time probe of the aggregation state of this compound in solution.
Table 2: Spectroscopic Signatures of this compound Aggregation in UV-Vis Spectra
| Aggregation State | Q-Band Position Change | Q-Band Shape/Intensity Change |
|---|---|---|
| Monomer | Reference position (typically ~670-680 nm in water) | Sharp, high-intensity absorption (obeys Beer-Lambert law). |
| H-Aggregate | Blue-shift (Hypsochromic shift) | Appearance of a new, often broader band at a shorter wavelength. Decrease in monomer band intensity. |
| J-Aggregate | Red-shift (Bathochromic shift) | Appearance of a new, sharp band at a longer wavelength. |
Directed Supramolecular Assembly
Beyond spontaneous aggregation, the self-assembly of this compound can be directed to create well-defined supramolecular structures. This control is achieved by manipulating the non-covalent forces that govern the interactions between molecules.
The negatively charged sulfonate groups on the periphery of this compound provide specific sites for interaction with cations. The addition of metal cations (e.g., K⁺, Mg²⁺, Ca²⁺) to a solution of the monomeric phthalocyanine can induce controlled assembly.
The mechanism involves the cation acting as an electrostatic "bridge" or "linker" between the sulfonate groups of different phthalocyanine molecules. This coordination neutralizes the negative charges and overcomes the inherent electrostatic repulsion, allowing the powerful, short-range attractive forces to dominate and drive the formation of ordered aggregates. The type of cation, its charge, and its concentration can be used to tune the size and morphology of the resulting supramolecular structures.
The fundamental driving force for the co-facial assembly of this compound is the π-π stacking interaction. rsc.org This is a non-covalent attractive force that occurs between the electron-rich aromatic π-systems of adjacent macrocycles. These interactions are responsible for the formation of the characteristic columnar (stacked) structures.
Controlled assembly is achieved by precisely balancing the attractive π-π stacking forces with the repulsive electrostatic forces between the peripheral sulfonate groups. By adjusting the parameters discussed previously—such as ionic strength and solvent choice—the net interaction between molecules can be fine-tuned. For example, at a specific cation concentration, the electrostatic repulsion can be sufficiently screened to allow π-π stacking to proceed in an orderly fashion, leading to the formation of uniform, one-dimensional nanostructures rather than random aggregates. This controlled interplay is central to using this compound as a building block for functional nanomaterials.
Host-Guest Interactions with Macrocyclic Receptors
The planar structure and peripheral sulfonate groups of this compound enable it to participate in host-guest interactions with various macrocyclic receptors. These interactions are driven by a combination of forces, including hydrophobic interactions, van der Waals forces, and electrostatic interactions. Macrocycles such as cyclodextrins (CDs) are particularly notable hosts. nih.govmdpi.com
Cyclodextrins are cyclic oligosaccharides that possess a hydrophobic inner cavity and a hydrophilic exterior. mdpi.comnih.gov This structure allows them to encapsulate the hydrophobic phthalocyanine core of the guest molecule within their cavity, while the sulfonate groups of the this compound can interact with the hydrophilic exterior of the cyclodextrin (B1172386) or remain exposed to the aqueous environment, enhancing the solubility and stability of the complex. nih.gov
Studies on analogous phthalocyanine-cyclodextrin complexes have shown that the size of the cyclodextrin ring (α-, β-, or γ-CD) is a critical factor in the stability and geometry of the resulting inclusion complex. nih.gov For instance, computer modeling has indicated that the interaction modes between a phthalocyanine and a cyclodextrin vary significantly depending on the type of cyclodextrin used, which in turn affects the photodynamic activity of the phthalocyanine. nih.gov The complex formed with β-cyclodextrin, in particular, often shows superior stability and reactive oxygen species generation compared to complexes with α- or γ-cyclodextrins. nih.gov These findings suggest that this compound would form stable and functional complexes with β-cyclodextrin, driven by the geometric compatibility between the host cavity and the guest molecule.
| Macrocyclic Host | Primary Driving Force of Interaction | Key Structural Feature | Expected Outcome with this compound |
|---|---|---|---|
| β-Cyclodextrin | Hydrophobic Interaction | Truncated cone shape with a hydrophobic inner cavity. mdpi.comnih.gov | Formation of a stable 1:1 inclusion complex, enhancing solubility and modifying photophysical properties. nih.gov |
| Calixarenes | Hydrophobic and π-π Stacking | Cup-like structure with a tunable cavity size and functional groups. mdpi.com | Encapsulation of the phthalocyanine ring, with potential for selective recognition based on calixarene (B151959) functionalization. |
| Pillararenes | Host-Guest Interactions | Pillar-shaped macrocycles with an electron-rich cavity. nih.gov | Formation of supramolecular polymers or assemblies through specific host-guest recognition. |
Formation of Nanostructures and Hybrid Materials
The ability of this compound to self-assemble is leveraged in the creation of sophisticated nanostructures and hybrid materials, where its intrinsic properties can be enhanced and modulated.
Fabrication of Films and Nanoparticles
The water solubility imparted by the sulfonic acid groups makes this compound suitable for various solution-based fabrication techniques to create thin films and nanoparticles. scielo.br
Thin Films:
Layer-by-Layer (LbL) Assembly: This technique is particularly effective for water-soluble, charged molecules like tetrasulfonated metallophthalocyanines (MTsPc). scielo.br Films are constructed by the alternating deposition of a positively charged polymer and the negatively charged this compound, creating a well-ordered multilayered structure. scielo.br
Spin Coating: A solution of the compound is dropped onto a rotating substrate. The centrifugal force spreads the solution evenly, while rapid solvent evaporation results in a uniform thin film. nih.gov This method is valued for its consistency and control over film thickness. nih.gov
Langmuir-Blodgett (LB) Method: This technique involves creating a monolayer of the material at the air-water interface, which is then transferred onto a solid substrate layer by layer. iupac.orgmrs-j.org For amphiphilic phthalocyanine derivatives, this method can produce highly ordered films with molecules oriented perpendicular to the surface. iupac.org
Nanoparticles:
Reprecipitation Method: This common strategy involves dissolving the phthalocyanine in a "good" solvent and then injecting this solution into a "poor" solvent where it is insoluble. acs.org This rapid change in solubility causes the molecules to aggregate and precipitate as nanoparticles, with sizes that can be controlled by factors like concentration and injection rate. acs.org
Nanoencapsulation: this compound can be encapsulated within biocompatible polymer matrices, such as poly(benzylmalate), to form nanoparticles. acs.org A typical method involves dissolving the polymer and the phthalocyanine in a suitable organic solvent (e.g., tetrahydrofuran) and then adding this solution to water under vigorous stirring, leading to the formation of polymer nanoparticles with the phthalocyanine loaded inside. acs.org
Laser Ablation: In this physical method, microcrystals of the phthalocyanine are suspended in a liquid (typically water), and a high-power laser beam is used to ablate the material, breaking it down into nanoparticles that form a colloidal solution. acs.org
Integration with Graphene Quantum Dots and Other Nanomaterials
Hybrid materials combining this compound with other nanomaterials, especially graphene quantum dots (GQDs), are an area of active research. rsc.org GQDs are nanoscale fragments of graphene that exhibit quantum confinement and unique photoluminescence properties. rsc.org The integration of phthalocyanines with GQDs creates hybrid systems with synergistic or enhanced functionalities. rsc.orgnih.gov
The formation of these hybrids is typically achieved through non-covalent interactions, such as π-π stacking between the aromatic core of the phthalocyanine and the graphene lattice of the GQD. rsc.org In the case of this compound, electrostatic interactions between its negative sulfonate groups and positively charged or functionalized GQDs can also drive the assembly. nih.gov
Research on analogous systems, such as aluminum tetrasulfonated phthalocyanine (ClAlTSPc), has demonstrated that adsorbing the phthalocyanine onto GQD surfaces leads to significant changes in photophysical properties. nih.gov For example, the formation of GQD-Pc complexes often results in the quenching of the GQD's photoluminescence, an effect that can be reversed by the introduction of a molecule that binds more strongly to the phthalocyanine, making such systems potential "turn-on" sensors. nih.gov Conjugating phthalocyanines to GQD nanocarriers can also improve their delivery, reduce aggregation, and enhance properties relevant to photodynamic applications. rsc.org
| Nanomaterial | Integration Method | Resulting Property/Advantage | Reference Finding |
|---|---|---|---|
| Graphene Quantum Dots (GQDs) | π-π stacking, electrostatic interaction | Modulated photoluminescence, enhanced delivery. rsc.org | GQD-Phthalocyanine hybrids can act as turn-OFF-ON nanosensors for biomolecules like ds-DNA. nih.gov |
| Gold Nanoparticles (AuNPs) | Chemisorption (e.g., via thiol linkers) | Modified photodynamic activity. | Conjugation of a zinc phthalocyanine to AuNPs resulted in a modest improvement in PDT activity. nih.gov |
| Liposomes | Encapsulation | Improved bioavailability and cellular uptake. | Liposome-encapsulated zinc phthalocyanine showed extensive damage to breast cancer cells in photodynamic therapy studies. nih.gov |
| Graphene Sheets | Adsorption / Film Deposition | Creates hybrid photodetectors with ultrahigh gain. | A phototransistor with a thin film of colloidal quantum dots over graphene showed responsivity of ~107 A W-1. researchgate.netnih.gov |
Computational Modeling of Supramolecular Architectures
Computational modeling, particularly Density Functional Theory (DFT), is an indispensable tool for understanding and predicting the behavior of this compound in supramolecular assemblies. researchgate.net These methods provide insights into the geometric and electronic structures that are often difficult to probe experimentally.
Modeling is extensively used to study host-guest interactions. For example, computational studies on phthalocyanine-cyclodextrin complexes can predict the most stable binding modes and calculate binding energies. nih.gov These models help elucidate how the phthalocyanine molecule orients itself within the cyclodextrin cavity, revealing the specific intermolecular forces that stabilize the complex. nih.gov
In the context of hybrid materials, DFT calculations can reveal how the electronic properties of this compound are altered upon interaction with a nanomaterial like a graphene quantum dot. These calculations can map the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the individual components and the final hybrid structure. researchgate.net The results offer insights into charge transfer mechanisms, which are crucial for applications in photocatalysis and electronics. researchgate.net For instance, DFT results can show changes in structural parameters and HOMO-LUMO energies, providing a deeper understanding of the nature of the host-guest complex and its reactivity. researchgate.net
| Computational Method | System Studied | Key Findings / Insights Provided |
|---|---|---|
| Computer Modeling | Phthalocyanine-Cyclodextrin Complexes | Determined that interaction modes and stability are dependent on the type of cyclodextrin (α, β, or γ) used as the host. nih.gov |
| Density Functional Theory (DFT) | Metal complexes encapsulated in zeolite hosts | Revealed changes in structural parameters and HOMO-LUMO energy levels due to the constrained environment, correlating with experimental results. researchgate.net |
| DFT | Hybrid GQD materials | Used to examine the impact of edge functionalization on the electronic properties and efficiency of GQDs as hole transport materials. |
Interactions with Biological Systems in Vitro and Preclinical Focus
Cellular Uptake Mechanisms and Intracellular Localization
The entry of gallium tetrasulfophthalocyanine into cells and its subsequent distribution are critical determinants of its biological activity. Studies on related compounds, particularly in model cancer cell lines, have begun to elucidate these intricate processes.
The cellular uptake of sulfonated metallophthalocyanines, a class to which this compound belongs, is a multifaceted process. Research on various metallophthalocyanine tetrasulfonates in cultured Chinese hamster cells suggests a two-step uptake mechanism. The initial step is a rapid, passive process involving the binding of the compound to receptors on the cell membrane. This is followed by a slower, active process where the bound dye is internalized by the cell. nih.gov This active transport is indicated by its temperature dependence, particularly over longer incubation periods. nih.gov
In the context of MCF-7 breast cancer cells, studies with other photosensitizers have shown that uptake can be enhanced through methods like electropermeabilization, which increases the transport of the molecule into the cell. nih.gov Furthermore, the presence of efflux pumps, such as P-glycoprotein (P-gp), can influence the intracellular concentration of these compounds. For some photosensitizers, the presence of a P-gp inhibitor significantly increases their accumulation within P-gp-overexpressing MCF-7 cells, suggesting that they are substrates for this transporter. researchgate.net While direct studies on this compound are limited, the carboxylation of gallium phthalocyanines has been shown to facilitate their cellular uptake in cancer cells compared to their sulfonated counterparts. nih.gov The uptake from a medium containing serum is significantly slower than from a serum-free medium, indicating that the majority of the uptake is of the free, unbound dye. nih.gov
The uptake of functionalized gold nanoparticles in MCF-7 cells, which is an active, energy-dependent process, further supports the concept of receptor-mediated endocytosis for targeted molecules. nih.gov Specifically, the uptake of these nanoparticles was found to be temperature-dependent, with a significant decrease in internalization at 4°C compared to 37°C. nih.gov
Once inside the cell, the distribution of this compound is not uniform. Studies on analogous compounds provide insights into its likely subcellular localization. For instance, aluminum phthalocyanine (B1677752) chloride tetra sulfonate (AlPcS4Cl) has been observed to localize in the mitochondria, lysosomes, endoplasmic reticulum, and the nucleus of human oesophageal cancer cells. researchgate.net In human melanoma cells, AlPcS4Cl has also been found in mitochondria and lysosomes.
Similarly, in MCF-7 cells, zinc phthalocyanine (ZnPcSmix) has been shown to localize in both mitochondria and lysosomes. nih.gov The localization within these specific organelles is significant as it often dictates the subsequent mode of cell death upon activation, for example, in photodynamic therapy. Mitochondrial localization is frequently associated with the induction of apoptosis, while lysosomal accumulation can lead to both apoptosis and necrosis.
General studies on the localization of gallium-67 (B84094) in tumor cells have shown its presence within lysosomes and the rough endoplasmic reticulum, where it is bound to various macromolecules. nih.gov Confocal laser scanning microscopy of other photosensitizers in MCF-7 cells has revealed accumulation in vesicular structures and diffuse staining of the cytoplasm, with weaker staining of the nucleus. mdpi.com
Cellular Response to Photogeneration of Reactive Species (Excluding Clinical Outcomes)
Upon irradiation with light of a specific wavelength, this compound, like other phthalocyanine-based photosensitizers, becomes excited and transfers energy to molecular oxygen, resulting in the formation of highly reactive oxygen species (ROS), most notably singlet oxygen (¹O₂) and other radicals such as superoxide (B77818) anions and hydroxyl radicals. frontiersin.orgmdpi.com These ROS are the primary effectors of phototoxicity, instigating a localized oxidative assault on cellular structures. The nature and extent of the cellular response are influenced by factors such as the concentration of the photosensitizer, the light dose administered, and the specific cell type. uni-ulm.de
Induction of Cell Death Pathways (Apoptosis, Necrosis, Autophagy) in vitro
The cellular demise initiated by the photodynamic action of metallated phthalocyanines, a class to which this compound belongs, is not monolithic and can proceed through several distinct, and sometimes overlapping, cell death pathways: apoptosis, necrosis, and autophagy. mdpi.com While direct in-depth studies on this compound's specific induction of all three pathways are not extensively documented, valuable insights can be drawn from research on structurally similar compounds, such as aluminum phthalocyanine tetrasulfonate (AlPcS₄) and other gallium phthalocyanines. uni-ulm.denih.gov
Apoptosis , or programmed cell death, is a frequently observed outcome of photodynamic therapy. mdpi.com It is a highly regulated process characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. Studies on similar phthalocyanine compounds suggest that GaTsPc-mediated PDT would likely trigger apoptosis. For instance, photodynamic treatment with aluminum phthalocyanine tetrasulfonate has been shown to induce apoptotic features in cancer cells. uni-ulm.denih.gov The activation of caspases, a family of cysteine proteases, is a central event in the apoptotic cascade. nih.gov
Necrosis , in contrast to apoptosis, is a form of unregulated cell death that typically results from overwhelming cellular damage. It is characterized by cell swelling, rupture of the plasma membrane, and the release of intracellular contents, which can provoke an inflammatory response. In the context of PDT, necrosis is often observed at high photosensitizer concentrations or high light doses, where the rapid and extensive generation of ROS leads to a catastrophic loss of cellular integrity. mdpi.com Studies with tetrasulfonated aluminum phthalocyanine suggest that at certain treatment parameters, necrosis is a probable mode of cell death, often occurring alongside apoptosis. uni-ulm.de
Autophagy is a cellular self-digestion process that can have a dual role in the context of cancer therapy, acting as either a survival mechanism or a pathway to cell death. mdpi.comnih.gov In some instances, PDT can induce autophagy as a protective response, allowing cells to remove damaged organelles and potentially recover from the treatment. mdpi.com Conversely, excessive or sustained autophagy can lead to autophagic cell death. nih.gov While the role of autophagy in response to GaTsPc-mediated PDT is not yet fully elucidated, it is recognized that PDT, in general, can trigger this pathway in various cell types. mdpi.com
To illustrate the differential induction of these pathways, the following interactive table summarizes findings from studies on related phthalocyanine compounds, which can provide an inferential basis for the expected behavior of this compound.
| Cell Death Pathway | Key Characteristics | Likely Induction by GaTsPc-PDT (Inferred) | Supporting Evidence from Related Compounds |
| Apoptosis | Cell shrinkage, chromatin condensation, caspase activation, formation of apoptotic bodies. | Yes, particularly at moderate PDT doses. | Aluminum phthalocyanine tetrasulfonate induces apoptosis in bladder cancer cells. nih.gov Metallated phthalocyanines are known to favor apoptotic cell death. mdpi.com |
| Necrosis | Cell swelling, membrane rupture, release of cellular contents, inflammation. | Yes, likely at high PDT doses. | Studies with tetrasulfonated aluminum phthalocyanine in hepatocellular carcinoma cells suggest necrosis as a probable outcome. uni-ulm.de |
| Autophagy | Formation of autophagosomes, degradation of cellular components. | Possible, role (pro-survival or pro-death) may be context-dependent. | PDT is known to induce autophagy, which can either promote survival or contribute to cell death. mdpi.com |
Molecular Pathways Involved in Phototoxicity (e.g., oxidative stress, damage to cellular components)
The phototoxic effects of this compound are fundamentally driven by the generation of reactive oxygen species, which leads to a state of oxidative stress . frontiersin.orgmdpi.com This occurs when the production of ROS overwhelms the cell's antioxidant defense mechanisms. These highly reactive molecules can indiscriminately damage a wide array of cellular components, leading to a cascade of events that culminate in cell death.
The primary molecular events include:
Lipid Peroxidation: The polyunsaturated fatty acids in cellular membranes are highly susceptible to attack by ROS. This process, known as lipid peroxidation, can compromise the integrity and function of the plasma membrane as well as the membranes of organelles like mitochondria and lysosomes.
Protein Damage: ROS can cause the oxidation of amino acid side chains, leading to protein cross-linking and aggregation. This can result in the inactivation of critical enzymes and the disruption of structural proteins.
DNA Damage: While not always the primary target, ROS can induce single- and double-strand breaks in DNA, as well as modifications to DNA bases.
The subcellular localization of the photosensitizer plays a crucial role in determining the primary sites of photodamage. Phthalocyanines, including sulfonated derivatives, are known to accumulate in various organelles, with a particular affinity for lysosomes and mitochondria. uni-ulm.de
Mitochondrial Damage: Mitochondria are a key target in PDT-induced apoptosis. Damage to mitochondrial membranes can lead to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm, which in turn activates the caspase cascade. uni-ulm.de Furthermore, disruption of the mitochondrial respiratory chain can lead to a further increase in endogenous ROS production. youtube.com
Lysosomal Damage: The accumulation of photosensitizers in lysosomes can lead to their rupture upon photoactivation. The release of lytic enzymes from damaged lysosomes into the cytoplasm can contribute to cellular degradation and trigger cell death pathways. uni-ulm.de
The intricate interplay of these molecular events is summarized in the following data table:
| Molecular Pathway | Description | Key Cellular Consequences |
| Oxidative Stress | An imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. | Widespread damage to lipids, proteins, and DNA. |
| Lipid Peroxidation | Oxidative degradation of lipids in cellular membranes. | Loss of membrane integrity and function, leading to organelle and cellular dysfunction. |
| Protein Oxidation | Covalent modification of proteins induced by ROS. | Enzyme inactivation, disruption of cellular signaling, and protein aggregation. |
| Mitochondrial Damage | Disruption of mitochondrial structure and function due to ROS. | Release of pro-apoptotic factors (e.g., cytochrome c), disruption of cellular energy metabolism, and amplification of oxidative stress. uni-ulm.deyoutube.com |
| Lysosomal Damage | Rupture of lysosomal membranes and release of hydrolytic enzymes. | Cellular auto-digestion and initiation of cell death cascades. uni-ulm.de |
Future Research Directions and Translational Potential
Development of Novel Synthetic Routes and Derivatization Approaches
Future research will likely focus on optimizing the synthesis of gallium tetrasulfophthalocyanine to achieve higher yields, purity, and scalability. A significant area of development lies in exploring novel derivatization strategies to fine-tune the molecule's properties for specific applications. The inherent architectural flexibility of the phthalocyanine (B1677752) macrocycle allows for extensive modification. rsc.org
One promising avenue is the further exploitation of the chemical reactivity of the axial ligand, typically a chloride ion attached to the central gallium atom. rsc.org The Ga-Cl bond serves as a reactive site for introducing a wide array of axial substituents, which can influence solubility, aggregation behavior, and electronic properties. rsc.org Research into axially substituted and bridged gallium phthalocyanine dimers and oligomers has already shown that such structural modifications can significantly alter key parameters. rsc.org
Another critical direction is the synthesis of peripherally substituted derivatives. Introducing functional groups like aryloxy moieties onto the phthalocyanine ring has been shown to modulate photophysical and photochemical properties. nih.gov Future work could explore a broader range of substituents to enhance characteristics such as water solubility (beyond sulfonation), target specificity for biological applications, or compatibility with polymer matrices for materials science. The synthesis of cationic gallium phthalocyanines, for instance, has been developed for catalytic applications, demonstrating how charge modification can open new functional pathways. acs.org
Exploration of Advanced Photophysical Phenomena and Mechanistic Insights
A deeper understanding of the photophysical behavior of this compound is crucial for its application as a photosensitizer. While general properties are known, future research should aim for a more granular understanding of the energy transfer and decay pathways following photoexcitation. Key areas of investigation include the precise determination of intersystem crossing rates, triplet state lifetimes, and singlet oxygen generation efficiencies under various environmental conditions (e.g., in different solvents, aggregated states, or bound to biological targets).
Several gallium phthalocyanines exhibit photophysical and photochemical properties that make them suitable for applications like photodynamic therapy, largely due to the heavy-atom effect of gallium which promotes the generation of singlet oxygen. nih.gov For example, a representative gallium phthalocyanine (GaPc) has shown a singlet oxygen quantum yield of 0.41 and a triplet quantum yield of 0.69. nih.gov The introduction of different substituents can significantly alter these values. nih.gov
Advanced spectroscopic techniques, such as time-resolved laser flash photolysis and transient absorption spectroscopy, will be instrumental in mapping the excited-state dynamics. Mechanistic studies should also focus on how aggregation, a common phenomenon in phthalocyanines, affects these photophysical properties. It has been noted that aggregation can introduce additional relaxation pathways, which may shorten excited-state lifetimes and potentially quench fluorescence or singlet oxygen production. researchgate.net Understanding and controlling this aggregation is a key challenge and a significant research opportunity.
Table 1: Selected Photophysical Properties of a Representative Gallium Phthalocyanine (GaPc) Derivative nih.gov
| Property | Value |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.41 |
| Triplet Quantum Yield (ΦT) | 0.69 |
| Fluorescence Quantum Yield (ΦF) | 0.30 |
| Intersystem Crossing Rate Constant (kISC) | 1.85 × 10⁸ s⁻¹ |
| Triplet Lifetime (τT) | 200 µs |
| Molar Extinction Coefficient (ε) | 1.41 × 10⁵ M⁻¹cm⁻¹ |
Note: These values are for a representative, non-sulfonated gallium phthalocyanine and may differ for this compound.
Integration into Multi-Functional Nanosystems for Enhanced Performance
The encapsulation or conjugation of this compound into nanosystems represents a pivotal step towards its practical application. Nanoparticles can improve the solubility of the phthalocyanine, protect it from degradation, and facilitate targeted delivery. Future research will likely explore a variety of nanocarriers, including liposomes, polymeric nanoparticles, and inorganic nanoparticles like gold or silica.
Gallium itself has been formulated into nanoparticles (Ga NPs) for various applications. nih.gov Synthetic methods such as hot injection can produce gallium nanoparticles at relatively low temperatures (e.g., 250 °C) compared to other techniques. nih.gov These nanoparticles can be functionalized, for instance, through ligand exchange to improve their stability and dispersibility in aqueous environments. nih.gov
Integrating this compound into such nanosystems could create multi-functional platforms. For example, a nanoparticle could carry the photosensitizer for photodynamic therapy while the gallium core provides its own therapeutic or diagnostic effects. Research is needed to optimize the loading efficiency, release kinetics, and photophysical stability of the phthalocyanine within these nanostructures. Furthermore, the surface of these nanosystems can be decorated with targeting ligands (e.g., antibodies, peptides) to direct them to specific cells or tissues, thereby enhancing efficacy and minimizing off-target effects.
Deepening Understanding of Molecular Interactions with Biological Systems
For biomedical applications, a comprehensive understanding of the interactions between this compound and biological components is essential. Future research should move beyond bulk cellular uptake studies to investigate interactions at the molecular level. This includes identifying specific protein binding partners, understanding how the molecule interacts with cellular membranes, and elucidating its precise subcellular localization. nih.gov
Studies have shown that sulfonated gallium phthalocyanines can induce the photooxidation of biomolecules like L-tryptophan, a key process in photodynamic damage. acs.org Other research has demonstrated that derivatized gallium phthalocyanines can act as potent inhibitors of enzymes such as α-glycosidase and carbonic anhydrases. nih.gov Some derivatives have also been shown to possess DNA nuclease activity, indicating a direct interaction with genetic material. nih.gov
The central gallium ion itself is known to interact with biological systems, often by interfering with iron metabolism. figshare.com Investigating whether this compound retains this property is a critical research question. Advanced techniques such as proteomics, metabolomics, and high-resolution microscopy will be vital in mapping these complex molecular interactions and understanding the downstream biological consequences.
Potential in Next-Generation Materials for Energy and Environmental Technologies
The robust chemical nature and potent photoactivity of gallium phthalocyanines suggest significant potential in materials science, particularly for energy and environmental applications.
Energy Technologies: Phthalocyanines are explored as materials in solar cells due to their strong light absorption in the visible and near-infrared regions, excellent stability, and tunable electronic properties. rsc.orgrsc.org Their large π-conjugated framework and high thermal stability make them suitable for use as charge-selective or passivation layers in perovskite solar cells (PSCs). rsc.org Future research could focus on integrating this compound as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs) or as a component in organic photovoltaics (OPVs), where phthalocyanines can function as either electron donors or acceptors. rsc.orgacs.org
Environmental Technologies: The ability of this compound to generate reactive oxygen species upon illumination makes it a candidate for photocatalytic environmental remediation. nih.govresearchgate.net These photocatalysts can be used to degrade persistent organic pollutants in water and air, such as dyes, pesticides, and volatile organic compounds. nih.gov Future work should focus on immobilizing the molecule on stable supports (e.g., TiO₂, graphene) to create reusable photocatalytic systems and on forming composites to enhance photocatalytic activity. nih.gov Furthermore, the semiconducting properties of phthalocyanine films make them attractive for use in chemical sensors. researchgate.net Research into using this compound films to fabricate sensors for detecting harmful gases like nitrogen dioxide (NO₂) could be a promising direction, as the interaction with gas molecules can alter the material's conductivity. figshare.comresearchgate.net
Q & A
Q. What controls are essential when evaluating GaTSPc’s dark toxicity vs. photoactivated cytotoxicity?
- Methodological Answer : Include dark controls (cells + GaTSPc without irradiation) and light controls (irradiation without GaTSPc). Use ROS scavengers (e.g., sodium azide for singlet oxygen) to confirm mechanism. Flow cytometry with Annexin V/PI staining distinguishes apoptosis from necrosis in dose-response assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
